[3-(2-furyl)-1-methyl-1H-pyrazol-5-yl]methanol

Physicochemical Properties Lipophilicity Hydrogen Bonding

Procure [3-(2-furyl)-1-methyl-1H-pyrazol-5-yl]methanol (CAS 886851-33-8) for SAR-driven drug discovery. The N-methylpyrazole core eliminates an N-H donor present in non-methylated analogues (e.g., CAS 84978-67-6), altering LogP and target-binding—critical when N-methyl is a pharmacophoric element. The 3-furyl serves as a hinge-binding motif for kinase inhibitors; the 5-hydroxymethyl handle enables fragment growth (MW 178.19 Da, ideal for FBDD). Applications: kinase/GPCR libraries, α1-adrenoceptor antagonists, antimicrobial leads. Do not substitute with non-methylated regioisomers—compromises SAR validity.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
CAS No. 886851-33-8
Cat. No. B1342231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(2-furyl)-1-methyl-1H-pyrazol-5-yl]methanol
CAS886851-33-8
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)C2=CC=CO2)CO
InChIInChI=1S/C9H10N2O2/c1-11-7(6-12)5-8(10-11)9-3-2-4-13-9/h2-5,12H,6H2,1H3
InChIKeyBYXYWFXMSJTOKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[3-(2-furyl)-1-methyl-1H-pyrazol-5-yl]methanol (CAS 886851-33-8) Procurement Guide: Properties and Comparator Identification


[3-(2-furyl)-1-methyl-1H-pyrazol-5-yl]methanol (CAS 886851-33-8) is an organic compound characterized by a furan ring attached to the 3-position of an N-methylated pyrazole core, with a hydroxymethyl group at the 5-position [1]. It has a molecular formula of C9H10N2O2 and a molecular weight of 178.19 g/mol . This specific substitution pattern creates a unique set of physicochemical properties, including a computed density of 1.284 g/cm³ and a predicted boiling point of 329.6°C . For researchers and procurement specialists, the key distinction lies in its structural specificity, which differentiates it from other furan-pyrazole hybrids with alternative substitution patterns.

Why Generic Pyrazole Intermediates Cannot Substitute for [3-(2-furyl)-1-methyl-1H-pyrazol-5-yl]methanol (CAS 886851-33-8)


The selection of [3-(2-furyl)-1-methyl-1H-pyrazol-5-yl]methanol over other furan-pyrazole methanol compounds is justified by its unique substitution pattern and resulting physicochemical profile. While compounds like (5-(2-Furyl)-1H-pyrazol-3-yl)methanol (CAS 84978-67-6) and (Furan-2-yl)(1H-pyrazol-4-yl)methanol (CAS 1935862-19-3) share the same core elements (C8H8N2O2, MW 164.16), they differ significantly from the target compound (C9H10N2O2, MW 178.19) in key structural features . The target compound possesses an N-methyl group on the pyrazole ring, which alters its lipophilicity (LogP), hydrogen bonding capabilities, and molecular conformation . This substitution eliminates an N-H hydrogen bond donor present in non-methylated analogues, which can fundamentally change a compound's reactivity, solubility, and its interaction with biological targets [1]. Therefore, substituting it with a closely related analogue is not feasible for research that requires the exact molecular topology of the N-methylated, 3-furyl-5-hydroxymethylpyrazole scaffold, particularly in structure-activity relationship (SAR) studies where the N-methyl group is a critical pharmacophoric element .

Quantitative Differentiation Guide for [3-(2-furyl)-1-methyl-1H-pyrazol-5-yl]methanol (CAS 886851-33-8) vs. Comparators


N-Methyl Substitution in [3-(2-furyl)-1-methyl-1H-pyrazol-5-yl]methanol Alters Physicochemical Profile vs. Demethylated Analogue (CAS 84978-67-6)

The presence of an N-methyl group on the pyrazole ring in [3-(2-furyl)-1-methyl-1H-pyrazol-5-yl]methanol (C9H10N2O2, MW 178.19 g/mol) confers distinct physicochemical properties compared to its demethylated analogue, (5-(2-Furyl)-1H-pyrazol-3-yl)methanol (CAS 84978-67-6, C8H8N2O2, MW 164.16 g/mol) . This structural change eliminates the pyrazole N-H hydrogen bond donor, which is expected to increase lipophilicity and alter molecular conformation . Such differences are critical for downstream applications where these properties influence membrane permeability and target binding .

Physicochemical Properties Lipophilicity Hydrogen Bonding

5-Position Hydroxymethyl in Target Compound Offers Divergent Vector for Derivatization vs. 4-Position Analogue (CAS 1935862-19-3)

The specific placement of the hydroxymethyl group at the pyrazole 5-position in the target compound provides a different geometric vector for further functionalization compared to an analogue with the hydroxymethyl group at the 4-position, such as (Furan-2-yl)(1H-pyrazol-4-yl)methanol (CAS 1935862-19-3) [1]. This regioisomerism leads to distinct 3D molecular shapes, which can be exploited in scaffold-hopping exercises or in probing the conformational requirements of a biological target's binding pocket. The N-methyl substitution on the target compound further amplifies these conformational differences relative to the 4-substituted analogue [2].

Synthetic Chemistry Scaffold Hopping Structure-Activity Relationship

Furan Substituent at Pyrazole 3-Position Defines Target Compound vs. 4-Position Furan Analogue (CAS 1935862-19-3)

The target compound features a furan ring at the pyrazole 3-position, whereas (Furan-2-yl)(1H-pyrazol-4-yl)methanol (CAS 1935862-19-3) has the furan attached at the 4-position of the pyrazole ring . This difference in substitution pattern on the pyrazole core affects the electronic distribution and conjugation across the molecule. The 3-position attachment in the target compound places the furan and hydroxymethyl groups in a different spatial and electronic relationship compared to the 4-position analogue, which can lead to differences in reactivity and biological activity [1]. Furthermore, the target compound's N-methyl group modifies the electronics of the pyrazole ring, creating a unique combination of features not found in the comparator [2].

Electronics Conjugation Scaffold Hopping

High-Consistency Vendor Specification for [3-(2-furyl)-1-methyl-1H-pyrazol-5-yl]methanol Supports Reproducible Research

The target compound is commercially available with a documented purity specification of 97% from major suppliers such as Thermo Fisher Scientific, ensuring a consistent and well-defined starting material for research . This high purity is essential for minimizing batch-to-batch variability, which is a critical concern in both biological assays and synthetic chemistry. The availability of the compound in standard research quantities (e.g., 250 mg, 1 g) facilitates streamlined procurement and project initiation, in contrast to less defined or lower-purity building blocks that may introduce uncharacterized impurities or require additional purification steps .

Analytical Chemistry Reproducibility Procurement

Recommended Application Scenarios for Procuring [3-(2-furyl)-1-methyl-1H-pyrazol-5-yl]methanol (CAS 886851-33-8)


As a Unique Scaffold in Kinase or GPCR Inhibitor SAR Studies

Procure [3-(2-furyl)-1-methyl-1H-pyrazol-5-yl]methanol for use as a privileged building block in the synthesis of focused libraries targeting ATP-binding pockets of kinases or allosteric sites of G protein-coupled receptors (GPCRs). Its N-methylated pyrazole core with a 3-furyl substituent is a recognized pharmacophore in numerous bioactive molecules, including kinase inhibitors, due to its ability to act as a hinge-binding motif . The hydroxymethyl handle at the 5-position offers a clear vector for introducing diversity elements without compromising the core binding interactions, enabling the systematic exploration of SAR to enhance potency and selectivity against specific targets [1].

As a Starting Material for Synthesizing Heterocyclic Analogs of Prazosin

Utilize [3-(2-furyl)-1-methyl-1H-pyrazol-5-yl]methanol as a key intermediate for generating novel α1-adrenoceptor antagonists. Literature precedent establishes that replacing the furan ring of the antihypertensive drug prazosin with a 1-methylpyrazole moiety results in active analogues . The target compound uniquely combines both a furan ring and an N-methylated pyrazole, providing a versatile platform to explore the additive or synergistic effects of these structural features on α1-adrenoceptor binding affinity and selectivity [1]. This can facilitate the development of new chemical entities with improved pharmacological profiles for conditions such as hypertension or benign prostatic hyperplasia [2].

As a Probe in Antimicrobial SAR Campaigns Against Resistant Strains

Employ [3-(2-furyl)-1-methyl-1H-pyrazol-5-yl]methanol as a core scaffold in antimicrobial discovery programs. Pyrazole and furan derivatives are established classes of antimicrobial agents . Recent studies on structurally diverse pyrazole derivatives have shown promising activity against various microbial strains, including those with resistance to existing drugs [1]. The target compound's specific regio- and chemo-type (N-methyl, 3-furyl, 5-hydroxymethyl) offers a distinct chemical entry point for creating novel analogs. Its synthetic handle allows for rapid derivatization to generate a small, focused library for evaluating structure-activity relationships against specific bacterial or fungal targets, such as those implicated in nosocomial infections [2].

As a Versatile Building Block for Fragment-Based Drug Discovery (FBDD)

Acquire [3-(2-furyl)-1-methyl-1H-pyrazol-5-yl]methanol for inclusion in fragment libraries for FBDD screening. With a molecular weight of 178.19 g/mol, it falls within the ideal range for a fragment (typically < 250 Da), offering high ligand efficiency potential . The compound exhibits a desirable balance of polar (hydroxymethyl, pyrazole nitrogens) and non-polar (furan, N-methyl) character, facilitating interactions with a wide range of protein pockets [1]. Its multiple synthetic vectors (the alcohol for extension and the furan/pyrazole for potential replacement or elaboration) make it an ideal starting fragment for hit-to-lead optimization, allowing for efficient growth of the molecule into a high-affinity lead candidate [2].

Technical Documentation Hub

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